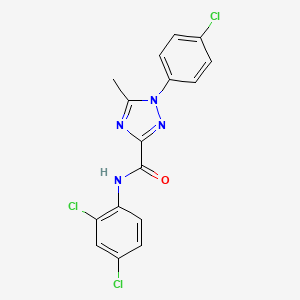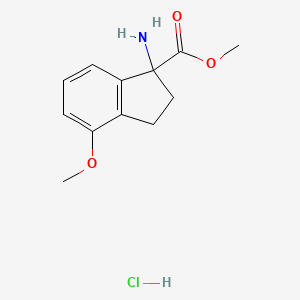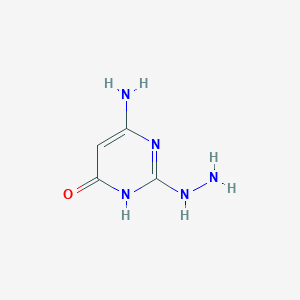![molecular formula C17H19Cl2N3 B2737224 3-Chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]aniline CAS No. 640759-21-3](/img/structure/B2737224.png)
3-Chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]aniline (3C4CBPA) is an organic compound with a wide range of applications in scientific research. It is a mono-substituted aniline derivative with a chloro-benzyl piperazin-1-yl group. This compound is important for its unique properties, which make it useful for a variety of research purposes.
Scientific Research Applications
Synthesis and Biological Activity
Hypoxic-cytotoxic Agents : New derivatives, including compounds with piperazine and aniline moieties, have been synthesized for their potential as hypoxic-cytotoxic agents. Among these, aniline derivatives exhibited notable potency and selectivity, indicating the significance of incorporating such structural features for medicinal chemistry applications (Ortega et al., 2000).
Chemical Synthesis Under Microwave Irradiation : The compound has been utilized in the synthesis of N-aryl piperazine hydrochlorides under microwave irradiation, demonstrating an efficient method for preparing such derivatives. This process highlights the compound's role in facilitating rapid and effective chemical synthesis techniques (Jiang Jianhong, 2013).
Antimicrobial and Antifungal Agents : Piperazine derivatives, synthesized through methods involving the compound , have shown significant antimicrobial and antifungal properties. This underscores the compound's utility in developing new therapeutic agents targeting various bacterial and fungal infections (Hemant Suryavanshi & M. Rathore, 2017).
Allosteric Enhancers of the A1 Adenosine Receptor : A series of derivatives incorporating the compound has been evaluated for their potential as allosteric enhancers of the A1 adenosine receptor. This research highlights the compound's application in exploring novel therapeutic pathways for modulating receptor activity (Romagnoli et al., 2008).
Molecular Structure and Charge Separation
- Charge Separation in Rod-like Molecules : Research involving aromatic imides and diimides connected via a piperazine bridge, similar in structure to the compound , has led to the development of linear dyads and triads that undergo efficient electron transfer. This study opens up new avenues for designing molecular systems with specific electronic properties for applications in materials science and photovoltaics (Greenfield et al., 1996).
Future Directions
: Srinivasarao, S., Nandikolla, A., Suresh, A., Van Calster, K., De Voogt, L., Cappoen, D., Ghosh, B., Aggarwal, H., Murugesan, S., & Chandra Sekhar, K. V. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12518–12528. Link
: Sigma-Aldrich. (n.d.). (3-CHLORO-BENZYLIDENE)-(4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YL)-AMINE. Link
properties
IUPAC Name |
3-chloro-4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3/c18-15-4-2-1-3-13(15)12-21-7-9-22(10-8-21)17-6-5-14(20)11-16(17)19/h1-6,11H,7-10,12,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLVXCKBVXZNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2737143.png)
![4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2737144.png)
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2737145.png)

![1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2737148.png)
![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B2737151.png)

![2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2737153.png)



![lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2737162.png)
![3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine](/img/structure/B2737163.png)
![[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methanol](/img/structure/B2737164.png)